N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
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Overview
Description
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a 7-methylimidazo[1,2-a]pyridine moiety linked to a benzenesulfonamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved through various synthetic approaches such as condensation reactions, multicomponent reactions, and oxidative coupling.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced through nucleophilic substitution reactions, where the sulfonamide group is attached to the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Exhibits antimicrobial properties against Staphylococcus aureus.
Imidazo[1,2-a]pyrimidines: Widely studied for their diverse biological activities.
Uniqueness
N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the imidazo[1,2-a]pyridine and benzenesulfonamide moieties makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-12-7-8-18-11-13(17-15(18)9-12)10-16-21(19,20)14-5-3-2-4-6-14/h2-9,11,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWSZYYQGHAUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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